molecular formula C35H34N6O8 B14014010 Sjpyt-195

Sjpyt-195

Cat. No.: B14014010
M. Wt: 666.7 g/mol
InChI Key: YYDMLWLLMFAABT-UHFFFAOYSA-N
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Description

Sjpyt-195 is a designed nuclear receptor degrader that functions as a molecular glue degrader of the translation termination factor G1 to S phase transition protein 1 homolog (GSPT1). It is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs) and has shown significant potential in reducing pregnane X receptor (PXR) protein levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sjpyt-195 is synthesized by conjugating a derivative of SPA70, a specific inverse agonist of the nuclear receptor PXR, to ligands of the E3 substrate receptor cereblon (CRBN). This conjugation results in the formation of this compound, which effectively reduces PXR protein levels .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of its precursor compounds, followed by their conjugation under optimized conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards .

Scientific Research Applications

SJPYT-195 is a molecule initially designed to target the pregnane X receptor (PXR), but it was later found to be a molecular glue degrader of the translation termination factor GSPT1 . Research has shown that this compound induces GSPT1 degradation, which subsequently reduces PXR protein levels .

Scientific Research Applications

This compound has applications in chemical biology, cancer research, and drug development . Its primary applications revolve around its ability to degrade GSPT1 and, indirectly, reduce PXR protein levels .

GSPT1 Degradation

  • Anticancer Research: GSPT1 is a translation termination factor involved in protein release from ribosomes . Because GSPT1 is overexpressed in hematopoietic malignancies like AML, GSPT1 degraders are actively studied as potential anticancer agents . this compound has shown promise as a lead compound for further modification and study in this area .
  • Mechanism of Action Studies: this compound is used to study the effects of GSPT1 degradation on cancer cells. Studies have shown that GSPT1 degradation mediates the cytotoxicity of this compound . Overexpression of GSPT1 mutants resistant to molecular glue-mediated degradation partially protects cells from this compound, confirming the role of GSPT1 degradation in its cytotoxic effects .
  • Comparative Cytotoxicity Studies: this compound has been compared to other GSPT1 degraders like CC-885. While this compound is less potent than CC-885 in degrading GSPT1, it reduces PXR to a greater extent, suggesting it may impact PXR protein levels through multiple mechanisms .

PXR Reduction

  • PXR Degradation Studies: this compound was initially designed as a proteolysis targeting chimera (PROTAC) to induce PXR degradation . Although it functions as a molecular glue degrader of GSPT1, leading to PXR reduction, it has contributed to understanding PXR degradation pathways .
  • Drug Resistance Research: Because PXR activation can lead to drug resistance and toxicity, inhibiting PXR is of interest . this compound, by reducing PXR levels, can be a tool in studying and potentially overcoming PXR-mediated drug resistance .
  • Transcriptional Regulation Studies: this compound has been used to investigate the relationship between PXR protein and mRNA levels. Studies using this compound have shown that PXR protein decrease occurs at earlier time points than RNA decrease, indicating that the effect is partially independent of transcription defects .

PROTAC Development

  • CRBN Ligand Development: Chemical truncation of this compound produces a higher affinity cereblon (CRBN) binder than thalidomide or pomalidomide . This truncated molecule can be used as a high-potency CRBN ligand in PROTAC synthesis .
  • Molecular Glue Discovery: this compound serves as an example of how PROTAC design can unintentionally lead to the discovery of molecular glues. This insight is valuable in designing future PROTACs and understanding their potential off-target effects .

Data Tables and Results

CRBN Binding and GSPT1 Degradation of this compound Analogues

CompoundCRBN binding EC50 ± SD (nM)GSPT1 loss at 10 μM (% ± SD)
This compound31 ± 1.7100 ± 0.1
SJPYT-21614 ± 1.023 ± 2.8
SJPYT-21711 ± 0.631 ± 9.8
SJPYT-21915 ± 1.189 ± 3.1
SJPYT-22017 ± 1.746 ± 1.5
SJPYT-223410 ± 3785 ± 2.2
SJPYT-226>33320 ± 4.8
SJPYT-22823 ± 1.472 ± 2.3
SJPYT-22924 ± 1.963 ± 13
SJPYT-2313.2 ± 0.215 ± 21
SPA70>3000NT

Additional findings regarding this compound:

  • This compound reduces PXR protein levels with a DC50 of 310 ± 130 nM and a DMax of 85 ± 1% .
  • The loss of PXR protein induced by this compound is proteasome-dependent .
  • This compound depletes GSPT1 at concentrations much lower than those required to reduce PXR .
  • Knockdown of CRBN protects GSPT1 from degradation, indicating that the protein loss is CRBN-dependent .

Case Studies

  • GSPT1 Degradation and Cytotoxicity: In SNU-C4 3xFLAG-PXR KI cells, this compound showed a half-maximal cytotoxic concentration (CC50) value of 440 ± 80 nM . Overexpression of GSPT1 G575N, a mutant resistant to molecular glue-mediated degradation, rendered the cells partially resistant to this compound, suggesting that the compound's cytotoxicity is mediated through GSPT1 degradation .
  • Selectivity Analysis: Tandem mass tag mass spectrometry (TMT-MS) identified five downregulated proteins (GSPT1, GSPT2, ZFP91, CYP1A1, and BRIP1) and one upregulated protein (FOS) in cells treated with this compound . This analysis indicates that this compound is remarkably selective, downregulating only a few proteins even at relatively high concentrations .

Insights

Mechanism of Action

Sjpyt-195 exerts its effects by acting as a molecular glue degrader of GSPT1. It binds to the E3 substrate receptor CRBN, facilitating the degradation of GSPT1, which in turn leads to the reduction of PXR protein levels. This mechanism is particularly significant in cancer therapy, where GSPT1 degradation can inhibit tumor growth .

Biological Activity

SJPYT-195 is a novel compound designed as a molecular glue degrader targeting the translation termination factor GSPT1, with significant implications in the degradation of the pregnane X receptor (PXR). This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

This compound functions primarily by promoting the degradation of GSPT1, which subsequently leads to a reduction in PXR protein levels. The degradation process is proteasome-dependent, as evidenced by the restoration of PXR levels upon treatment with the proteasome inhibitor MG-132. The compound exhibits a degradation concentration (DC50) of approximately 310 ± 130 nM and a maximum degradation efficacy (DMax) of 85 ± 1% .

Time-Course Analysis

Time-course studies reveal that this compound induces a gradual decrease in PXR protein levels, with significant reductions observed at 12 hours post-treatment. Interestingly, while PXR protein levels decreased rapidly, mRNA levels did not show a corresponding decline until after 24 hours, suggesting that this compound may affect PXR through both transcriptional and translational mechanisms .

Selectivity and Potency

This compound demonstrates remarkable selectivity for its targets. In a proteomic analysis using tandem mass tag mass spectrometry (TMT-MS), only five proteins were downregulated following treatment with this compound at a concentration of 5 μM for 12 hours. These proteins include GSPT1, GSPT2, ZFP91, CYP1A1, and BRIP1, while FOS was upregulated .

Cytotoxicity Studies

Cytotoxicity assays indicate that this compound has a half-maximal cytotoxic concentration (CC50) of 440 ± 80 nM in SNU-C4 cells expressing FLAG-tagged PXR. This is significantly less potent than CC-885, another GSPT1 degrader, which has a CC50 of 3.3 ± 0.3 nM . The difference in potency correlates with their respective abilities to degrade GSPT1.

Comparative Analysis of PROTACs

To further understand the structure-activity relationship of this compound, researchers synthesized analogues with varying linker lengths and compositions. While all analogues demonstrated reduced activity against both PXR and GSPT1 compared to this compound, they maintained similar binding affinities to cereblon (CRBN), indicating that recruitment or ubiquitination processes might be impaired in inactive analogues .

Case Studies

Case Study 1: Efficacy in Cancer Models

In preclinical models, this compound has shown potential as an anticancer agent due to its ability to degrade GSPT1, which is implicated in various cancer types. The compound's selective action on GSPT1 makes it an attractive candidate for further development in cancer therapeutics .

Case Study 2: Mechanistic Insights from Structural Studies

Structural studies have provided insights into the binding interactions between this compound and its targets. These studies highlight the importance of specific chemical groups within the compound that facilitate effective binding to CRBN and subsequent degradation of GSPT1 and PXR .

Summary Table: Key Findings on this compound

FeatureValue/Observation
DC50 310 ± 130 nM
DMax 85 ± 1%
CC50 (this compound) 440 ± 80 nM
CC50 (CC-885) 3.3 ± 0.3 nM
Proteins Downregulated GSPT1, GSPT2, ZFP91, CYP1A1, BRIP1
Upregulated Protein FOS

Properties

Molecular Formula

C35H34N6O8

Molecular Weight

666.7 g/mol

IUPAC Name

N-[3-tert-butyl-5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyphenyl]-1-(2,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C35H34N6O8/c1-18-30(38-39-41(18)25-17-21(47-5)10-12-26(25)48-6)32(44)36-20-14-19(35(2,3)4)15-22(16-20)49-27-9-7-8-23-29(27)34(46)40(33(23)45)24-11-13-28(42)37-31(24)43/h7-10,12,14-17,24H,11,13H2,1-6H3,(H,36,44)(H,37,42,43)

InChI Key

YYDMLWLLMFAABT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)OC)OC)C(=O)NC3=CC(=CC(=C3)C(C)(C)C)OC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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